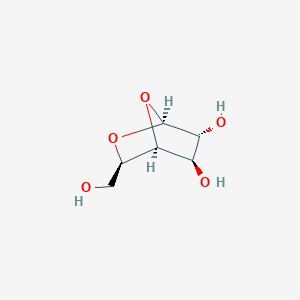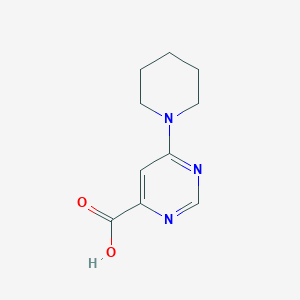
6-(Piperidin-1-yl)pyrimidine-4-carboxylic acid
Descripción general
Descripción
“6-(Piperidin-1-yl)pyrimidine-4-carboxylic acid” is a synthetic intermediate useful for pharmaceutical synthesis . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The Inchi Code for “6-(Piperidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride” is 1S/C10H13N3O2.ClH/c14-10 (15)8-6-9 (12-7-11-8)13-4-2-1-3-5-13;/h6-7H,1-5H2, (H,14,15);1H .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The molecular weight of “6-(Piperidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride” is 243.69 . It is a powder with a storage temperature at room temperature .Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis and Antibacterial Activity
A study by Merugu et al. (2010) explored the microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones, including derivatives of 6-(piperidin-1-yl)pyrimidine. These compounds were tested for their antibacterial activity, showing potential applications in developing new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
6-Carbohydrazonamidepurines as Precursors
Rocha et al. (2013) described the use of 6-carbohydrazonamidepurines, reacting with piperidine, to efficiently produce 4,8-disubstituted pyrimido[5,4-d]pyrimidines. This process highlights the versatility of piperidine derivatives in synthesizing complex pyrimidine structures, potentially useful in pharmaceutical research (Rocha, Bacelar, Fernandes, Proença, & Carvalho, 2013).
Novel Pyrimidine Carbonitrile Derivatives
Bhat and Begum (2021) synthesized and characterized new pyrimidine carbonitrile derivatives, including 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile. These compounds exhibited antimicrobial properties against various bacterial and fungal strains, suggesting their potential in antimicrobial drug development (Bhat & Begum, 2021).
Anti-Angiogenic and DNA Cleavage Activities
Kambappa et al. (2017) synthesized N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives and evaluated their anti-angiogenic and DNA cleavage activities. These compounds showed significant potential in inhibiting blood vessel formation and affecting DNA, indicating their possible use in cancer therapy (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).
Safety And Hazards
Direcciones Futuras
The development of fast and cost-effective methods for the synthesis of substituted piperidines, including “6-(Piperidin-1-yl)pyrimidine-4-carboxylic acid”, is an important task of modern organic chemistry . This will contribute to the pharmaceutical industry, where piperidines play a significant role .
Propiedades
IUPAC Name |
6-piperidin-1-ylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-10(15)8-6-9(12-7-11-8)13-4-2-1-3-5-13/h6-7H,1-5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYAPCVTAISJMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Piperidin-1-yl)pyrimidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]benzenesulfonamide](/img/structure/B1456912.png)



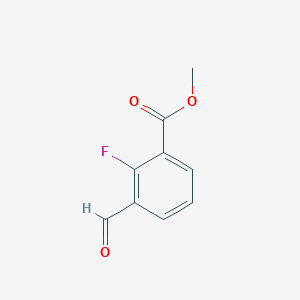



![Methyl 5-bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate](/img/structure/B1456927.png)
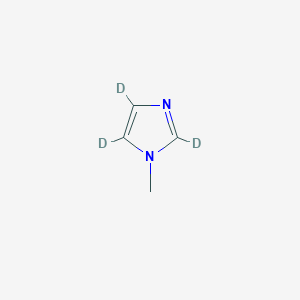
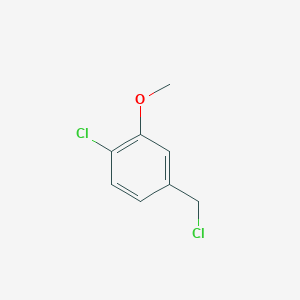
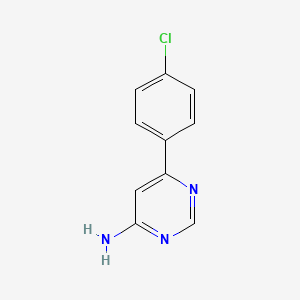
![2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B1456931.png)
